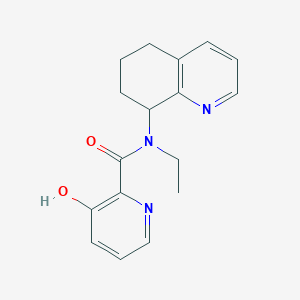![molecular formula C17H32N2O2 B7631572 3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631572.png)
3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its unique chemical structure and potential applications in various fields of study. In
Wirkmechanismus
The mechanism of action of 3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea is not fully understood. However, it has been suggested that the compound works by inhibiting the production of pro-inflammatory cytokines and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body. Additionally, the compound has been shown to induce apoptosis in cancer cells, which can help to slow or stop the growth of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea in lab experiments is its potential use as an anti-inflammatory agent and in the treatment of cancer. However, one of the limitations of using this compound in lab experiments is its complex synthesis method.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea. One potential direction is to further explore the mechanism of action of the compound to better understand how it works. Additionally, future research could focus on the potential use of the compound in the treatment of other diseases, such as autoimmune disorders. Finally, future research could focus on developing new and more efficient synthesis methods for the compound.
Synthesemethoden
The synthesis of 3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea is a complex process that involves several steps. The first step involves the synthesis of 3-hydroxycyclobutylmethylamine, which is then reacted with 4-cyclohexylbutan-2-one to form the intermediate compound. The intermediate compound is then reacted with methyl isocyanate to form the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea has potential applications in various fields of scientific research. The compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
3-(4-cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-13(8-9-14-6-4-3-5-7-14)18-17(21)19(2)12-15-10-16(20)11-15/h13-16,20H,3-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWOHMVWIQWSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)NC(=O)N(C)CC2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluoro-6-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7631489.png)
![6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631496.png)
![5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide](/img/structure/B7631509.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[[1-(3-methylphenyl)cyclopentyl]methyl]urea](/img/structure/B7631529.png)
![N-[4-[(2-methylfuran-3-yl)sulfonylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7631538.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631551.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[(1-thiophen-2-ylcyclohexyl)methyl]urea](/img/structure/B7631567.png)
![3-(3-Ethoxyspiro[3.5]nonan-1-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631577.png)
![2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide](/img/structure/B7631580.png)
![2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7631585.png)
![N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide](/img/structure/B7631592.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea](/img/structure/B7631609.png)
![[2-(3-methylthiophen-2-yl)cyclopropyl]-[3-(2H-tetrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7631616.png)